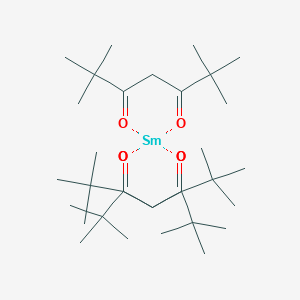
Samarium;2,2,6,6-tetramethylheptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Research on samarium complexes has revealed a variety of structures and extraction behaviors. Samarium(III) has been studied for its ability to form complexes with different ligands, which can significantly alter its chemical properties and potential applications. For instance, the extraction behavior of samarium(III) with mixtures of bis(2,4,4-trimethylpentyl) phosphinic acid and 8-hydroxyquinoline in heptane from a chloride medium has shown high selectivity and a significant synergistic enhancement factor, indicating a strong interaction between the samarium ion and the ligands .
Synthesis Analysis
The synthesis of samarium complexes can involve various organic ligands and solvents. A tetranuclear complex of samarium(III) was synthesized through the interaction of azobenzene with a samarium-naphthalene complex in the presence of tetrahydrofuran (Thf). This process resulted in a complex with a planar metallocycle structure, showcasing the versatility of samarium in forming multi-nuclear arrangements . Another novel synthesis approach led to a three-dimensional tetrachlorophthalato-bridged samarium complex, which was characterized by X-ray structure determination and exhibited an unusual dimer formation through very short hydrogen bonds .
Molecular Structure Analysis
The molecular structure of samarium complexes can be quite intricate. The tetranuclear samarium(III) complex mentioned earlier features a slightly distorted rhombus shape with a planar metallocycle. The coordination number of samarium in this complex is seven, considering the Thf ligands, and the complex exhibits unique bridging functions through the azobenzene-derived ligands . The three-dimensional samarium complex with tetrachlorophthalate ligands forms a network through extensive hydrogen bonding, demonstrating the ability of samarium to participate in complex geometries and bonding interactions .
Chemical Reactions Analysis
Samarium complexes can undergo various chemical reactions, including electron transfer and ligand exchange. In the synthesis of the tetranuclear complex, the azobenzene molecule undergoes both two-electron and four-electron reductions, which is indicative of the redox-active nature of samarium when coordinated with certain ligands . The synergistic extraction study also implies that samarium can react with a mixture of ligands to form different species, depending on the pH and the presence of other ions in the solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of samarium complexes are influenced by their molecular structures and the ligands involved. For example, the fluorescence spectrum of the tetrachlorophthalato-bridged samarium complex suggests potential applications in materials science, such as in optical devices or sensors . The synergistic extraction system's ability to overcome emulsification problems with 8-hydroxyquinoline indicates a practical advantage in industrial extraction processes . The coordination environment and the resulting geometry of the samarium complexes are crucial in determining their reactivity, stability, and potential applications in various fields.
Scientific Research Applications
X-ray Crystal Structure and Complexation
- Samarium compounds have been studied for their crystal structures. For instance, a study showed the X-ray crystal structure of (µ-phthalocyaninato)bis[di(2,2,6,6-tetramethylheptane-3,5-dionato)LnIII](Ln = Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, and Y) complexes, highlighting how the phthalocyanine ligand bridges two samarium atoms (Sugimoto et al., 1983).
Triboluminescence and Optoelectronics
- Samarium-based complexes have been explored for their triboluminescence properties, which are significant for the development of damage sensors in composite materials. The studies investigated samarium complexes such as (4-Dimethylaminopyridine)tris(2,2,6,6-tetramethylheptane-3,5-dionato)terbium(III) and its samarium analogue (Clegg et al., 2000).
Spectrophotometric Study
- The complexation of samarium(III) using various derivatives was studied spectrophotometrically, highlighting the formation of binary Sm-R2 and ion associate (Sm-R2)–(CTMAB) complexes. This study is significant in understanding the spectrophotometric behavior of samarium complexes (Amin & Ahmed, 2010).
Synthesis and Luminescence Properties
- A study focused on the synthesis of a new ternary samarium complex and its luminescence properties, suggesting potential applications in organic light-emitting diodes. This highlights the role of samarium complexes in advanced lighting solutions (Li et al., 2012).
Coupling Reactions and Polymerization
- Research has been conducted on the coupling reactions of acyl chlorides with samarium diiodide, demonstrating the potential of samarium in organic synthesis and chemical reactions (Clausen, Weidner & Butenschön, 2000).
- Another study focused on the synthesis of poly complexes based on unsaturated β-diketones and rare earth elements, including samarium, for optoelectronic applications (Savchenko et al., 2016).
Separation and Purification Technology
- Samarium compounds have been used in separation and purification technology. A study explored the supported ionic liquid phases for the separation of samarium and europium, which is crucial for the purification of medical samarium-153 (Van der Voorde et al., 2020).
Recovery and Synthesis of Samarium Compounds
- A hydrometallurgical route for the recovery and separation of samarium (III) and cobalt (II) from waste solutions was developed. This study is vital for recycling processes and the synthesis of samarium and cobalt oxides nanoparticles (Swain, Mishra & Acharya, 2020).
Electrocatalytic Applications
- Samarium metal has been used in electrocatalytic systems, demonstrating its versatility and efficiency in various chemical transformations (Sun, Sahloul & Mellah, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Samarium;2,2,6,6-tetramethylheptane-3,5-dione (also known as TMHD) is various metal ions. The compound acts as a bidentate ligand, forming stable complexes with metal ions, including lanthanide ions .
Mode of Action
TMHD undergoes keto-enol tautomerism to form a stable enol form. In alkaline conditions, the hydroxyl group of the enol form loses a proton, resulting in a negatively charged oxygen atom. This oxygen atom readily coordinates with various metal ions to form stable complexes .
Biochemical Pathways
The biochemical pathways affected by TMHD are primarily those involving metal ions. As a ligand, TMHD forms complexes with metal ions, altering their reactivity and potentially affecting various biochemical reactions. The specific pathways affected would depend on the particular metal ions involved .
Result of Action
The result of TMHD’s action is the formation of stable metal complexes. These complexes can have various effects depending on the specific metal ion involved. For example, TMHD has been used in the synthesis of orange-emitting iridium (III) complexes .
Action Environment
The action of TMHD is influenced by environmental factors such as pH and the presence of metal ions. The formation of the enol form and the subsequent coordination with metal ions occurs under alkaline conditions . Additionally, the stability of the resulting complexes can be affected by factors such as temperature and the presence of other ligands .
properties
IUPAC Name |
samarium;2,2,6,6-tetramethylheptane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENBVBUUVJZFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium;2,2,6,6-tetramethylheptane-3,5-dione | |
CAS RN |
15492-50-9 |
Source


|
| Record name | NSC177673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

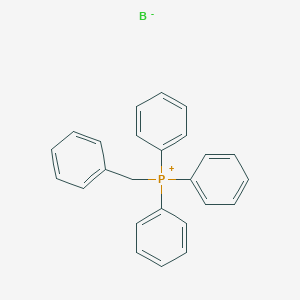
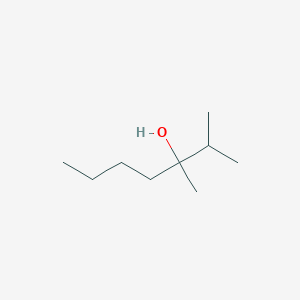
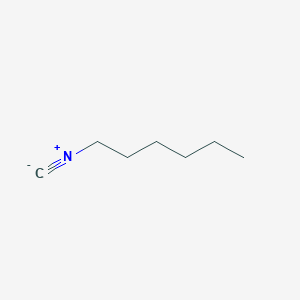

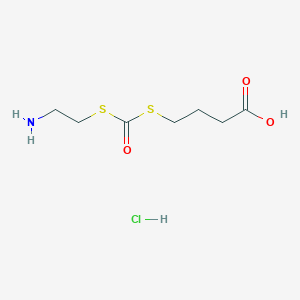

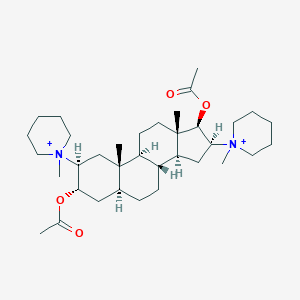
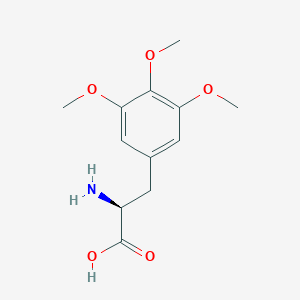
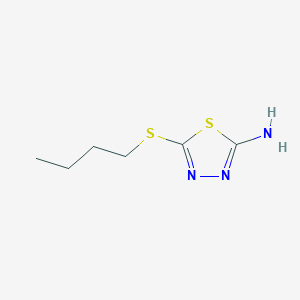

![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)


